2-((2-(Indolin-1-yl)-2-oxoethyl)(methyl)amino)acetic acid

Description

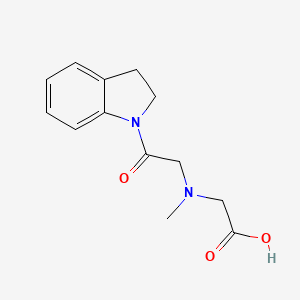

2-((2-(Indolin-1-yl)-2-oxoethyl)(methyl)amino)acetic acid is a glycine derivative featuring an indoline core (a partially saturated indole ring) substituted with a 2-oxoethyl group at the N1 position. This is further modified by a methylamino linkage and an acetic acid moiety. The compound’s molecular formula is C₁₃H₁₅N₂O₄, with a molecular weight of 263.27 g/mol. Its structure combines a heterocyclic aromatic system with polar functional groups, making it a candidate for biochemical and pharmacological studies, particularly in analgesic research .

Properties

IUPAC Name |

2-[[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-methylamino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-14(9-13(17)18)8-12(16)15-7-6-10-4-2-3-5-11(10)15/h2-5H,6-9H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQJCFRCUYKATHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)N1CCC2=CC=CC=C21)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(Indolin-1-yl)-2-oxoethyl)(methyl)amino)acetic acid typically involves multi-step organic reactions. One common method includes the reaction of indole-2-carboxylic acid with ethyl chloroformate to form an intermediate, which is then reacted with methylamine to yield the desired product. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((2-(Indolin-1-yl)-2-oxoethyl)(methyl)amino)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the indole ring can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

2-((2-(Indolin-1-yl)-2-oxoethyl)(methyl)amino)acetic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((2-(Indolin-1-yl)-2-oxoethyl)(methyl)amino)acetic acid involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the progression of diseases, thereby exerting its therapeutic effects. The exact molecular pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in core heterocycles, substituent positions, and functional groups, leading to differences in physicochemical properties and biological activities. Below is a detailed comparison:

Core Heterocycle Modifications

2-(2-Oxoindolin-3-yl)acetic acid

- Core : Indoline with a 2-oxo group at C2 and acetic acid at C3.

- Molecular Formula: C₁₀H₉NO₃

- Molecular Weight : 191.18 g/mol

- Key Differences: Lacks the methylamino group and 2-oxoethyl substitution at N1.

- Applications : Used in biochemical studies but lacks reported analgesic activity .

2-(1-Oxoisoindolin-2-yl)acetic acid

- Core : Isoindoline (a benzo-fused five-membered ring with one nitrogen).

- Molecular Formula: C₁₀H₉NO₃

- Molecular Weight : 191.18 g/mol

- Key Differences : The isoindoline core alters ring strain and electronic properties compared to indoline. This compound is primarily used in biochemical assays .

[(2-{[2-(1H-Indol-3-yl)ethyl]amino}-2-oxoethyl)(phenyl)amino]acetic acid

- Core : Indole (fully aromatic heterocycle).

- Molecular Formula : C₂₀H₂₁N₃O₃

- Molecular Weight : 351.40 g/mol

- The phenyl and ethylamino groups enhance lipophilicity, which may affect blood-brain barrier penetration .

Functional Group Variations

Methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetate

- Functional Groups : Methyl ester instead of acetic acid.

- Molecular Formula: C₁₂H₁₃NO₃

- Molecular Weight : 219.24 g/mol

- Key Differences : The ester group reduces polarity and increases hydrolytic stability compared to the carboxylic acid. This compound is used in synthetic intermediates .

2-(2-(Hydroxymethyl)-1H-indol-3-yl)acetic acid

- Functional Groups : Hydroxymethyl at C2 of indole.

- Molecular Formula: C₁₁H₁₁NO₃

- Molecular Weight : 205.21 g/mol

Physicochemical Properties

- Solubility: The acetic acid group enhances water solubility in polar solvents, while indoline/indole cores contribute to moderate lipid solubility. Methylamino groups may increase basicity, affecting pH-dependent solubility.

- Stability : Saturated indoline cores (vs. aromatic indole) reduce susceptibility to oxidation. Ester derivatives (e.g., methyl esters) exhibit greater hydrolytic stability than carboxylic acids .

Biological Activity

2-((2-(Indolin-1-yl)-2-oxoethyl)(methyl)amino)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its indoline structure, has been investigated for various pharmacological effects, particularly in anti-inflammatory and anticancer contexts.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

where are the respective counts of carbon, hydrogen, nitrogen, and oxygen atoms. The indoline moiety contributes to the compound's biological activity through interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds containing the indoline structure exhibit a range of biological activities:

- Anti-inflammatory Activity : Indoline derivatives have been shown to inhibit key enzymes involved in inflammatory pathways. For instance, studies have identified dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are critical in the production of pro-inflammatory mediators .

- Anticancer Effects : Several indoline-based compounds have demonstrated antiproliferative effects against various cancer cell lines. For example, one study reported that specific indoline derivatives significantly reduced cell viability in HeLa and A549 cancer cells, indicating their potential as anticancer agents .

In Vitro Studies

A series of in vitro assays were conducted to evaluate the biological activity of this compound:

| Study | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Study A | HeLa | 15.3 | Antiproliferative |

| Study B | A549 | 12.7 | Antiproliferative |

| Study C | MCF-7 | 18.5 | Antiproliferative |

These results highlight the compound's potential effectiveness against different types of cancer cells.

The mechanism by which this compound exerts its effects appears to involve modulation of signaling pathways associated with inflammation and apoptosis. Research indicates that this compound may induce apoptosis through both extrinsic and intrinsic pathways, as evidenced by increased caspase activity in treated cells .

Case Study 1: Anti-inflammatory Effects

In an experimental model of inflammation induced by zymosan in mice, administration of indoline derivatives resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests that compounds like this compound may serve as effective anti-inflammatory agents .

Case Study 2: Anticancer Activity

A study evaluating the anticancer properties of indoline derivatives demonstrated that treatment with these compounds led to a marked decrease in tumor growth in xenograft models. The findings support the hypothesis that these compounds can effectively target cancer cells while sparing normal tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.